

# Application Notes & Protocols: Dextrose Monohydrate Formulation in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: May 2026

## Compound of Interest

Compound Name: Dextrose monohydrate

CAS No.: 77938-63-7

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## Foundational Principles: The Central Role of Carbohydrates in Vitro

Plant tissues cultured in vitro exist in a heterotrophic state.<sup>[1]</sup> Unlike their parent plants, they have limited photosynthetic capability due to low light, high humidity, and undeveloped chloroplasts. Consequently, they are entirely dependent on the culture medium for a readily available source of fixed carbon to fuel cellular respiration, division, and differentiation.<sup>[1][2]</sup> The choice of this carbon source is not a trivial matter of "food"; it is a critical variable that acts as a primary energy source, an osmotic regulator, and a potent signaling molecule that can direct developmental pathways.<sup>[1]</sup>

Dextrose (D-glucose) is a monosaccharide, the fundamental building block of many complex carbohydrates, including sucrose and starch.<sup>[3]</sup> Its direct availability for cellular uptake and metabolism makes it a highly efficient energy source for in vitro cultures.<sup>[1]</sup> While sucrose is the most common carbohydrate used in plant tissue culture, primarily because it is the main transport sugar in the phloem of most plants, dextrose offers distinct advantages in specific applications.<sup>[2]</sup>

## Dextrose Monohydrate: A Closer Look

**Dextrose monohydrate** is a crystalline form of D-glucose that contains one molecule of water per molecule of dextrose.<sup>[4]</sup> It is widely used in culture media for its high purity, excellent solubility, and immediate bioavailability to plant cells.<sup>[4][5]</sup>

## Metabolic Advantage

Plant cells can absorb and utilize dextrose directly, bypassing the need for extracellular enzymatic hydrolysis that sucrose requires.<sup>[1]</sup> Sucrose, a disaccharide, must first be broken down into glucose and fructose by invertase enzymes, a step that is not required for dextrose.<sup>[3]</sup> This direct uptake can be particularly beneficial for:

- **Callus Proliferation:** Promoting the rapid growth of undifferentiated cell masses where high energy turnover is crucial.<sup>[1]</sup>
- **Protoplast Culture:** Providing a gentle energy source for delicate, wall-less cells.
- **Species-Specific Optimization:** Certain plant species or tissues may have low invertase activity, making direct dextrose supplementation more effective.

## The Molarity vs. Percentage Trap: A Critical Consideration

A frequent and significant error in media formulation is comparing different sugars based on percentage (weight/volume) alone.[1] Dextrose has a lower molecular weight (180.16 g/mol for anhydrous, 198.17 g/mol for monohydrate) than sucrose (342.30 g/mol). Therefore, a 3% (w/v) dextrose solution has a much higher molarity and osmotic potential than a 3% sucrose solution.[1] This difference in osmotic pressure can be a significant stressor or signaling factor, meaning any observed growth differences could be due to osmotic effects rather than the sugar's metabolic properties.[1]

Table 1: Molar and Osmotic Comparison of Common Carbon Sources

| Carbon Source        | Formula   | Molecular Weight ( g/mol ) | Molarity of a 30 g/L (3%) Solution |
|----------------------|---|----------------------------|------------------------------------|
| Sucrose              | C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>                 | 342.30                     | ~87.6 mM                           |
| Dextrose (Anhydrous) | C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>                   | 180.16                     | ~166.5 mM                          |
| Dextrose Monohydrate | C <sub>6</sub> H <sub>12</sub> O <sub>6</sub> ·H <sub>2</sub> O | 198.17                     | ~151.4 mM                          |
| Fructose             | C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>                   | 180.16                     | ~166.5 mM                          |

Note: When preparing media, it is crucial to calculate concentrations based on molarity for accurate scientific comparisons.

## Strategic Selection: Dextrose vs. Other Carbon Sources

The "best" carbon source is entirely dependent on the plant species, the tissue type, and the desired developmental outcome.[2]

- Sucrose: Remains the standard all-rounder due to its physiological relevance as a transport sugar.[2][6] However, heat sterilization (autoclaving) can partially hydrolyze sucrose into a variable mixture of glucose and fructose, introducing inconsistency.[1]
- Dextrose (Glucose): Often as effective or superior to sucrose for undifferentiated growth.[1] It has been shown to be highly effective for initiating root development in species like black pepper.[1]
- Fructose: Can be less effective than dextrose but is superior for shoot elongation and multiplication in certain genera, such as Prunus.[1]
- Maltose: A disaccharide of two glucose units, often superior for somatic embryogenesis in species like maize.[1][7]
- Sorbitol: A sugar alcohol that is the primary photosynthetic product in the Rosaceae family (e.g., apple, pear), making it the ideal choice for these species.[1]

## Experimental Protocols

### Protocol 1: Preparation of a 20% (w/v) Dextrose Monohydrate Stock Solution

This protocol details the preparation of a filter-sterilized stock solution, which is the preferred method for adding carbohydrates to media to avoid degradation and caramelization that can occur during autoclaving.

Materials:

- **Dextrose Monohydrate** (Tissue Culture Grade)
- Reagent Grade Water (e.g., Type I Ultrapure)

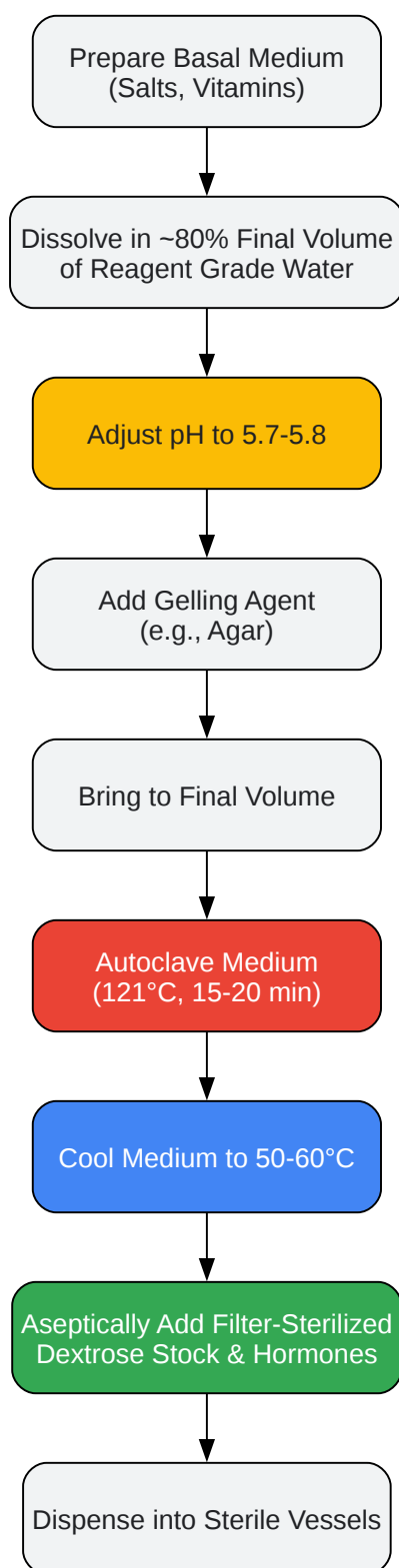
- Sterile 500 mL media bottle
- Sterile 0.22  $\mu\text{m}$  bottle-top filter unit
- Stir plate and sterile magnetic stir bar
- Analytical balance and weigh boats

Procedure:

- Measure Water: Pour 400 mL of reagent-grade water into a clean beaker containing a magnetic stir bar.
- Weigh Dextrose: Accurately weigh 100 g of **dextrose monohydrate**.
- Dissolve: Place the beaker on a stir plate. While stirring, slowly add the dextrose powder to the water. Continue stirring until all crystals are completely dissolved.
- Adjust Volume: Carefully transfer the solution to a 500 mL graduated cylinder. Add reagent-grade water until the final volume reaches exactly 500 mL.
- Filter Sterilization: Assemble the 0.22  $\mu\text{m}$  bottle-top filter onto a sterile 500 mL media bottle. Pour the dextrose solution into the filter unit and apply a vacuum to draw the solution through the filter into the sterile bottle. This step must be performed in a laminar flow hood to maintain sterility.
- Label and Store: Aseptically cap the media bottle. Label clearly with "20% **Dextrose Monohydrate** Stock," the preparation date, and your initials. Store at 4°C. The stock is stable for several weeks.

## Workflow for Media Preparation with Dextrose

The following diagram illustrates the logical flow for preparing a complete plant tissue culture medium using a separately sterilized dextrose stock.



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Caption: Workflow for preparing plant tissue culture medium.

## Protocol 2: Formulation of 1 L of MS Medium with 3% Dextrose

This protocol describes the final preparation of Murashige and Skoog (MS) medium supplemented with dextrose.

#### Materials:

- MS Basal Salt Mixture powder
- Myo-inositol, Glycine, and other required organics
- 20% **Dextrose Monohydrate** Stock (from Protocol 4.1)
- Plant Growth Regulators (e.g., auxin, cytokinin) stocks
- Agar (or other gelling agent)
- 1 M KOH and 1 M HCl for pH adjustment
- Reagent Grade Water
- Autoclavable 2 L flask or media bottle
- pH meter

#### Procedure:

- **Prepare Basal Salts:** Add the MS powder and any required organics (e.g., myo-inositol) to 800 mL of reagent-grade water in the 2 L flask. Stir until fully dissolved.[8][9]
- **pH Adjustment (Critical Step):** Calibrate the pH meter. While stirring, adjust the medium's pH to 5.8 using dropwise additions of 1 M KOH or 1 M HCl.[8] This step is performed before adding agar, as the agar will not solidify properly at an incorrect pH.
- **Add Gelling Agent:** Slowly add the required amount of agar (e.g., 8 g for 0.8% agar) while stirring to prevent clumping.[9]
- **Volume Adjustment:** Add reagent-grade water to bring the volume to 850 mL. Note that we are not at the final volume yet, as we need to account for the dextrose stock.
- **Autoclave:** Cover the flask with aluminum foil or a loose-fitting cap. Sterilize the medium by autoclaving at 121°C and 1.05 kg/cm<sup>2</sup> (15 psi) for 20 minutes.[10][11]
- **Cooling:** Place the autoclaved medium in a 50-60°C water bath or on a benchtop in a laminar flow hood to cool. Do not allow it to solidify.
- **Aseptic Additions:**
  - To achieve a final concentration of 3% dextrose in 1 L, you need 30 g of dextrose. Your 20% stock solution contains 200 g/L or 0.2 g/mL.
  - Calculation:  $(30 \text{ g needed}) / (0.2 \text{ g/mL}) = 150 \text{ mL of stock solution required}$ .
  - Under sterile conditions, aseptically add 150 mL of your 20% filter-sterilized dextrose stock to the cooled medium.
  - Add any heat-labile plant growth regulators at this stage.

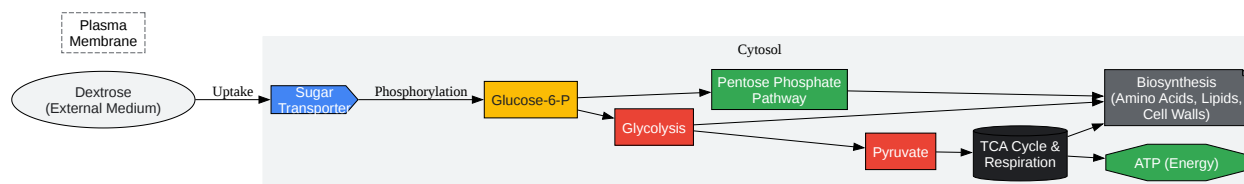
- Final Dispensing: Mix the final medium thoroughly by swirling. Aseptically pour the medium into sterile petri dishes, culture tubes, or other vessels and allow it to solidify.

## Troubleshooting and Advanced Considerations

- Vitrification: High osmotic potential, sometimes caused by excessive sugar concentrations, can lead to hyperhydricity or vitrification of tissues. If this occurs, consider reducing the molar concentration of dextrose.
- Browning: The lack of an adequate carbon source can stress tissues, leading to the production of phenolic compounds and browning of the medium.[12] Ensuring sufficient dextrose can mitigate this, but excessive concentrations can also be detrimental.[12]
- Metabolic Signaling: Dextrose is not just fuel; it's a signal. High glucose levels can interact with hormone signaling pathways, influencing developmental decisions like shifting from proliferation to differentiation.[1][3] Experimenting with different concentrations is key to optimizing a specific morphogenic response.

## Simplified Dextrose Metabolism in Plant Cells

This diagram shows the entry of dextrose into the primary metabolic pathways within a plant cell.



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Caption: Simplified pathway of dextrose uptake and metabolism.

## References

- Pathology Media – Plant Tissue Culture Protocol. Sigma-Aldrich. [URL: <https://www.sigmaaldrich>].
- Carbon sources and their osmotic potential in plant tissue culture: Does it matter? ResearchGate. [URL: <https://www.researchgate>].
- Media for Plant Tissue Culture. Biocyclopedia. [URL: [https://www.biocyclopedia.com/index/plant\\_protocols/media\\_for\\_plant\\_tissue\\_culture.php](https://www.biocyclopedia.com/index/plant_protocols/media_for_plant_tissue_culture.php)]
- Media Preparation – Plant Tissue Culture Protocol. Merck Millipore. [URL: <https://www.merckmillipore>].
- How to Prepare Media for Tissue Culture. Plant Cell Technology. [URL: <https://www.plantcelltechnology.com/blog/how-to-prepare-media-for-tissue-culture/>]
- Why Carbohydrate Sources Matter in Plant Tissue Culture Media. Plant Cell Technology. [URL: <https://www.plantcelltechnology>].
- Review: Role of carbon sources for in vitro plant growth and development. ResearchGate. [URL: [https://www.researchgate.net/publication/268321683\\_Review\\_Role\\_of\\_carbon\\_sources\\_for\\_in\\_vitro\\_plant\\_growth\\_and\\_development](https://www.researchgate.net/publication/268321683_Review_Role_of_carbon_sources_for_in_vitro_plant_growth_and_development)]
- Plant Tissue Culture Media Preparation. Colorado State University Publishing. [URL: <https://www.researchgate>].
- A Guide to Plant Growth: A Deep Dive into Tissue Culture Media. Plant Cell Technology. [URL: <https://www.plantcelltechnology.com/blog/a-guide-to-plant-growth-a-deep-dive-into-tissue-culture-media/>]
- Effect of Carbon Sources and Their Various Concentrations for Optimize in In vitro Micro propagation of Banana Musa (spp.). International Journal of Engineering and Advanced Brokerage. [URL: <https://www.ijeab.com/upload/1591544252-47-IJEAB-APR-2020-5-Effect.pdf>]
- Plant Tissue Culture - Media Preparation (Murashige and Skoog 1962 medium). YouTube. [URL: <https://www.youtube>].

- THE IMPORTANCE OF DEXTROSE IN THE MEDIUM OF TISSUE CULTURES. The Journal of Experimental Medicine via PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2128224/>]
- Method of sterilizing carbohydrates and apparatus therefor. Google Patents. [URL: <https://patents.google>].
- Effect of different concentrations of dextrose sugar on micro propagation of banana Musa (spp.) Basrai explants after 6 weeks incubation. ResearchGate. [URL: <https://www.researchgate>].
- **Dextrose Monohydrate** - Plant Care. Roquette. [URL: <https://www.roquette>].
- EFFECT OF DIFFERENT SUGARS ON SHOOT REGENERATION OF MAIZE (ZEA MAYS L.). Nepal Journals Online. [URL: <https://www.nepjol.info/index.php/NJST/article/view/21262>]
- 4 methods of sterilization used in plant tissue culture. Lab Associates. [URL: <https://www.labassociates>].
- Autoclave-Assisted Acidic Extraction of Water-Soluble Carbohydrates in Forage Grasses. ResearchGate. [URL: <https://www.researchgate>].
- Effect of Carbohydrates on Callus Induction and Regeneration Ability in Brassica napus L. CROP SCIENCE. [URL: [https://www.crop-science.org.rs/izdanja/2004\\_39/CS\\_39\\_1\\_2\\_2004\\_15-20.pdf](https://www.crop-science.org.rs/izdanja/2004_39/CS_39_1_2_2004_15-20.pdf)]
- Tissue Culture Media-Composition. PhytoTech Labs. [URL: <https://phytotechlab.com/mwdownloads/download/link/id/101/>]
- Role of sucrose, glucose and maltose on conventional potato micropropagation. Thai Science. [URL: <https://www.thaiscience.info/journals/Article/TMP/10466487.pdf>]
- Plant glucose transporter structure and function. PMC - PubMed Central - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943793/>]
- Dextrose (D-glucose) in Cell Viability and Metabolic Assays. DSG-PEG 2000. [URL: <https://www.apexbt.com/dextrose-d-glucose-in-cell-viability-and-metabolic-assays>]
- Dextrose (D-glucose) in Cell-Based Assays: Reproducibility. DSG-PEG 2000. [URL: <https://www.apexbt.com/dextrose-d-glucose-in-cell-based-assays-reproducibility>]

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## Sources

1. [plantcelltechnology.com](https://plantcelltechnology.com) [[plantcelltechnology.com](https://plantcelltechnology.com)]
  2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
  3. Plant glucose transporter structure and function - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  4. [roquette.com](https://www.roquette.com) [[roquette.com](https://www.roquette.com)]
  5. [dsg-peg2000.com](https://www.dsg-peg2000.com) [[dsg-peg2000.com](https://www.dsg-peg2000.com)]
  6. [thaiscience.info](https://www.thaiscience.info) [[thaiscience.info](https://www.thaiscience.info)]
  7. [nepjol.info](https://www.nepjol.info) [[nepjol.info](https://www.nepjol.info)]
  8. [merckmillipore.com](https://www.merckmillipore.com) [[merckmillipore.com](https://www.merckmillipore.com)]
  9. [plantcelltechnology.com](https://plantcelltechnology.com) [[plantcelltechnology.com](https://plantcelltechnology.com)]
  10. Pathology Media – Plant Tissue Culture Protocol [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
  11. [labassociates.com](https://www.labassociates.com) [[labassociates.com](https://www.labassociates.com)]
  12. THE IMPORTANCE OF DEXTROSE IN THE MEDIUM OF TISSUE CULTURES - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes & Protocols: Dextrose Monohydrate Formulation in Plant Tissue Culture Media]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260810/docs#application-notes-protocols-dextrose-monohydrate-formulation-in-plant-tissue-culture-media>]

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